Silicon 2 3-naphthalocyanine dihydroxide

Photodynamic therapy NIR photosensitizer tissue optical window

Silicon 2,3‑naphthalocyanine dihydroxide (SiNc(OH)₂; CAS 92396‑90‑2) is a near‑infrared (NIR)‑absorbing organosilicon macrocycle belonging to the naphthalocyanine family. Its extended π‑conjugated system shifts the principal Q‑band absorption to approximately 785 nm , a region where biological tissues exhibit optimal transparency.

Molecular Formula C48H26N8O2Si
Molecular Weight 774.9 g/mol
Cat. No. B12056995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilicon 2 3-naphthalocyanine dihydroxide
Molecular FormulaC48H26N8O2Si
Molecular Weight774.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Si](N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21)(O)O
InChIInChI=1S/C48H26N8O2Si/c57-59(58)55-45-37-21-29-13-5-6-14-30(29)22-38(37)47(55)53-43-35-19-27-11-3-4-12-28(27)20-36(35)44(50-43)54-48-40-24-32-16-8-7-15-31(32)23-39(40)46(56(48)59)52-42-34-18-26-10-2-1-9-25(26)17-33(34)41(49-42)51-45/h1-24,57-58H
InChIKeyTWXYEPNVTJIKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silicon 2,3-Naphthalocyanine Dihydroxide – Supplier-Grade NIR Photosensitizer for Research and Industrial Procurement


Silicon 2,3‑naphthalocyanine dihydroxide (SiNc(OH)₂; CAS 92396‑90‑2) is a near‑infrared (NIR)‑absorbing organosilicon macrocycle belonging to the naphthalocyanine family. Its extended π‑conjugated system shifts the principal Q‑band absorption to approximately 785 nm [1], a region where biological tissues exhibit optimal transparency. As the bis(hydroxy) precursor, it serves as a versatile synthetic platform for generating a wide array of axially derivatized silicon naphthalocyanines with tunable photophysical, solubility, and pharmacokinetic properties [2]. The compound functions as a photosensitizer capable of generating singlet oxygen (¹O₂) upon NIR photoexcitation, and its nanoparticle formulations additionally exhibit high photothermal conversion efficiency, making it a dual‑mechanism theranostic agent [3]. Commercial availability is typically at 80% dye content [1].

Why Silicon 2,3‑Naphthalocyanine Dihydroxide Cannot Be Simply Replaced by Other Phthalocyanine‑Class or Naphthalocyanine‑Class Compounds


Superficially, all naphthalocyanine‑ and phthalocyanine‑class photosensitizers share a tetrapyrrole macrocyclic core and generate reactive oxygen species upon light activation. In practice, even minor structural variations produce large, non‑interchangeable differences in four critical procurement‑relevant performance dimensions: (i) absorption wavelength, which determines light‑penetration depth in tissue and compatibility with commercial laser sources; (ii) molar extinction coefficient, which governs the efficiency of photon capture per unit mass; (iii) photostability, which dictates usable lifetime under continuous irradiation; and (iv) axial‑ligand derivatizability, which controls solubility, aggregation tendency, and biological targeting capability [1]. Silicon 2,3‑naphthalocyanine dihydroxide occupies a unique position by combining the deepest‑red Q‑band among common silicon‑centered tetrapyrroles with a reactive bis(hydroxy) axial motif that allows on‑demand ligand exchange [2]. These properties create quantifiable differentiation that generic substitution cannot replicate, as the evidence below demonstrates.

Quantitative Evidence Guide: Where Silicon 2,3‑Naphthalocyanine Dihydroxide Outperforms Its Closest Analogs


Q‑Band Bathochromic Shift vs. Silicon Phthalocyanine Dihydroxide – Enables Deeper Tissue Light Penetration

Silicon 2,3‑naphthalocyanine dihydroxide exhibits a Q‑band absorption maximum at approximately 785 nm [1], whereas silicon phthalocyanine dihydroxide (SiPc(OH)₂) absorbs around 670‑680 nm [2]. This ~105 nm bathochromic shift, arising from the extended π‑conjugation of the naphthalocyanine macrocycle, places SiNc(OH)₂ squarely within the NIR‑I tissue transparency window (700‑950 nm) where hemoglobin and water absorption minima overlap, enabling roughly 2‑3 fold greater optical penetration depth in biological tissue [3].

Photodynamic therapy NIR photosensitizer tissue optical window

Molar Extinction Coefficient Advantage Over Competing Metal‑Centered Naphthalocyanines

Silicon‑centered naphthalocyanine (SiNc) exhibits a molar extinction coefficient of 5.70 × 10⁵ M⁻¹cm⁻¹ at its Q‑band maximum, which is approximately 2.4‑fold higher than vanadium naphthalocyanine (VNc, ε = 2.40 × 10⁵ M⁻¹cm⁻¹) and approximately 3.2‑fold higher than nickel naphthalocyanine (NiNc, ε = 1.80 × 10⁵ M⁻¹cm⁻¹) under comparable conditions [1]. A patent reports that a polyether‑derivatized SiNc(OH)₂ achieves a molar extinction of ~397,790 M⁻¹cm⁻¹ at 773 nm, comparable to the bis(trihexylsiloxy)‑SiNc benchmark of ~500,000 M⁻¹cm⁻¹ [2].

Photoacoustic imaging molar absorptivity contrast agent

In‑Vivo Photodynamic Therapy Efficacy – Tumor Response Rate and Tumor‑to‑Muscle Selectivity Ratio

Among a series of four axially derivatized silicon 2,3‑naphthalocyanines tested under identical conditions, the bis(dimethylthexylsiloxy)‑SiNc (compound 8, derived from the SiNc(OH)₂ precursor) achieved an 80% complete tumor response rate in an EMT‑6 murine tumor model at 0.1 μmol/kg i.v. dose with 780‑nm irradiation (190 mW/cm², 400 J/cm²), compared to ≥50% for the other three derivatives [1]. Critically, compound 8 exhibited a tumor‑to‑muscle concentration ratio of 7 at 24 h post‑injection, indicating a 7‑fold preferential accumulation in malignant vs. healthy tissue that minimizes collateral photodamage [1].

Cancer photodynamic therapy tumor selectivity in‑vivo efficacy

Photostability Under Continuous Irradiation – Comparative Rate vs. Phthalocyanine Analog

Axially alkoxy‑substituted silicon naphthalocyanines (SiNc(OR)₂) display systematically increasing photostability in DMSO and CH₂Cl₂ solvents as the axial alkoxy carbon chain length increases [1]. The parent SiNc(OH)₂, possessing the shortest axial substituents (hydroxy groups), exhibits the fastest photodegradation rate among the series, making it the most reactive precursor for subsequent ligand exchange [1]. In the broader class comparison, silicon naphthalocyanines are 'relatively photostable although less stable than the analogous phthalocyanine' [2], meaning that procurement decisions must weigh the deeper NIR absorption advantage of SiNc against the superior intrinsic photostability of SiPc.

Photostability photodegradation kinetics optical recording materials

Nanoparticle Photothermal Conversion Efficiency – Competitive Position vs. Gold Nanorods and ICG

When formulated as DSPE‑PEG‑encapsulated nanoparticles (SiNcOH‑DSPE‑PEG(NH₂) NPs), silicon 2,3‑naphthalocyanine dihydroxide achieves a photothermal conversion efficiency (PCE) of approximately 59.8% under 808‑nm NIR laser irradiation [1]. This PCE is competitive with or exceeds that of commonly used inorganic photothermal agents such as gold nanorods (~21‑22% PCE at 808 nm [2]) and substantially exceeds the PCE of free indocyanine green (ICG), an FDA‑approved NIR dye widely used as a photothermal benchmark [3].

Photothermal therapy theranostic nanoparticles NIR laser

High‑Value Application Scenarios for Silicon 2,3‑Naphthalocyanine Dihydroxide – Guided by Quantitative Evidence


Photodynamic Therapy (PDT) of Deep‑Seated Solid Tumors Requiring 780‑nm Excitation

The Q‑band absorption at ~785 nm places SiNc(OH)₂‑derived photosensitizers directly within the NIR‑I tissue transparency window, enabling treatment of tumors at depths unattainable by 670‑nm‑absorbing phthalocyanine analogs. In‑vivo data demonstrate that axially optimized SiNc derivatives achieve 80% complete tumor response at a low dose of 0.1 μmol/kg with a tumor‑to‑muscle selectivity ratio of 7, providing both high efficacy and spatial precision [1]. Single‑agent SiNcOH‑DSPE‑PEG(NH₂) nanoparticles further enable combined PTT/PDT with a single 808‑nm laser, eliminating the need for multi‑wavelength instrumentation [2].

NIR Luminescent Solar Concentrators (LSCs) Exploiting High Molar Extinction in the 770‑800 nm Range

Silicon 2,3‑naphthalocyanine derivatives immobilized in organic‑inorganic hybrid matrices have been demonstrated as NIR‑emitting luminescent solar concentrators, achieving optical conversion efficiencies of ~1.5% — among the highest reported for NIR‑emitting LSCs — due to the high molar extinction coefficient (~4‑5 × 10⁵ M⁻¹cm⁻¹) and good photostability in solid‑state matrices [1]. The solubility of polyether‑derivatized SiNc(OH)₂ in UV‑curable acrylate monomers (≥2 wt% in 1,6‑hexanediol diacrylate) makes it directly compatible with industrial coating and photopolymerization workflows for optical recording media [2].

Photoacoustic (PA) Imaging Contrast Agents with Simultaneous Therapeutic Capability

The high molar extinction coefficient of SiNc (5.70 × 10⁵ M⁻¹cm⁻¹) translates to strong photoacoustic signal generation, enabling deep‑tissue imaging with scalable spatial resolution. SiNcOH‑DSPE‑PEG(NH₂) nanoparticles function as dual‑mode PA imaging contrast agents and PTT/PDT therapeutic agents under the same 808‑nm excitation, supporting image‑guided combination therapy without requiring separate diagnostic and therapeutic agents [1]. This single‑agent theranostic capability simplifies regulatory and procurement pathways for translational research.

Axial Ligand Derivatization Platform for Custom‑Designed NIR Dyes

The bis(hydroxy) axial motif of SiNc(OH)₂ is quantitatively displaceable by a wide range of chlorosilane, alkoxy, and polyether ligands, enabling systematic tuning of solubility (from aqueous to highly organic‑soluble), aggregation tendency, photostability, and biological targeting [1]. This synthetic versatility makes SiNc(OH)₂ the preferred precursor for laboratories synthesizing application‑specific NIR dyes, as opposed to pre‑derivatized analogs that lock users into fixed property profiles [2]. Patent literature confirms that SiNc(OH)₂‑derived polyether dyes retain molar extinction values comparable to the trihexylsiloxy benchmark while adding acrylate solubility for industrial optical recording media [2].

Quote Request

Request a Quote for Silicon 2 3-naphthalocyanine dihydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.